

Unveiling SOS1 Ligand Intermediate-1: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *SOS1 Ligand intermediate-1*

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This technical guide provides an in-depth overview of a key intermediate in the development of Son of sevenless homolog 1 (SOS1) inhibitors, a promising class of molecules for targeting RAS-driven cancers. For the purpose of this guide, we will focus on the well-characterized "compound 1," an early-stage quinazoline-based inhibitor that has served as a foundational scaffold for more potent derivatives. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

SOS1 Ligand Intermediate-1 (hereafter referred to as "compound 1") is a quinazoline derivative that has been identified as an inhibitor of the SOS1-KRAS protein-protein interaction. [1][2][3][4] Its chemical structure is characterized by a quinazoline scaffold, which serves as a rigid core for the presentation of various substituents that mediate its binding to SOS1.

The binding of compound 1 to SOS1 has been elucidated through co-crystallization studies, which revealed that it settles into a surface pocket on SOS1 adjacent to the KRAS binding site. [1][2][3] The quinazoline core is positioned between His905 and Tyr884 of SOS1, engaging in

π - π stacking interactions.[1][2] A critical hydrogen bond is formed between the aniline NH group of the inhibitor and the side chain of Asn879 on SOS1.[2]

Table 1: Physicochemical and Pharmacological Properties of Compound 1

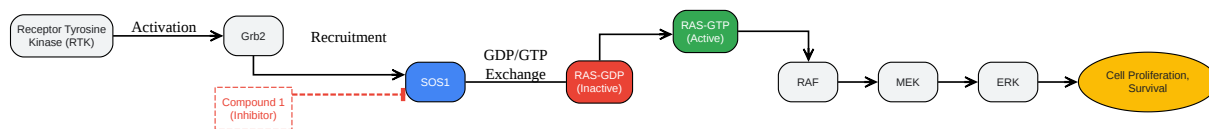
Property	Value	Assay	Reference
Molecular Target	Son of sevenless homolog 1 (SOS1)	-	[1]
Mechanism of Action	Disrupts the SOS1-KRAS protein-protein interaction	HTRF, SPR	[1]
IC50 (KRASG12C-SOS1cat interaction)	3.4 nM	HTRF Assay	[1]
Binding Stoichiometry	1:1 (Compound 1:SOS1)	Native MS	[1]
Binding Site	Surface pocket adjacent to the KRAS binding site on SOS1	X-ray Crystallography	[1][2]

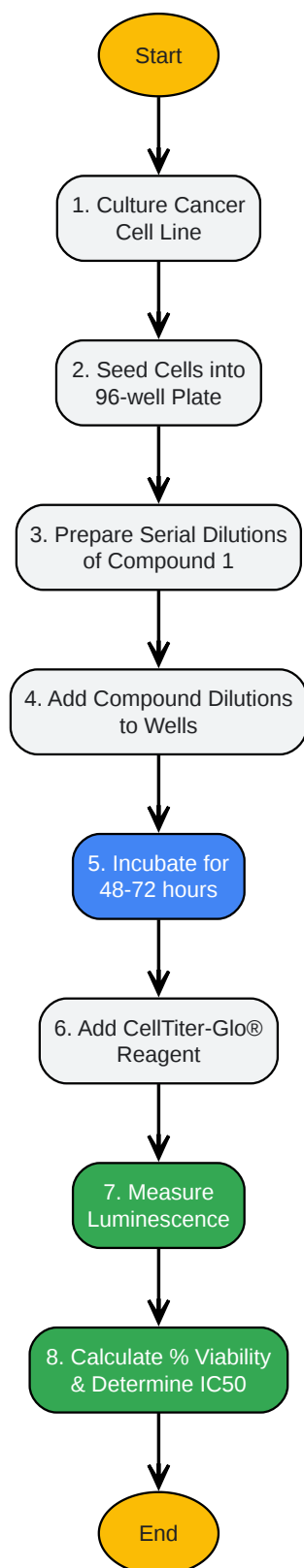
The SOS1-RAS Signaling Pathway and Mechanism of Inhibition

SOS1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins.[5][6][7][8] In its inactive state, RAS is bound to guanosine diphosphate (GDP). Upon stimulation of receptor tyrosine kinases (RTKs), SOS1 is recruited to the plasma membrane where it facilitates the exchange of GDP for guanosine triphosphate (GTP) on RAS, leading to its activation.[5][6] Activated RAS-GTP then engages downstream effector pathways, such as the RAF-MEK-ERK cascade, to drive cellular processes like proliferation, survival, and differentiation.[7]

Compound 1 exerts its inhibitory effect by binding to SOS1 and preventing the formation of the SOS1-RAS complex.[1][9] This allosteric inhibition maintains RAS in its inactive, GDP-bound

state, thereby attenuating downstream signaling.[10]





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